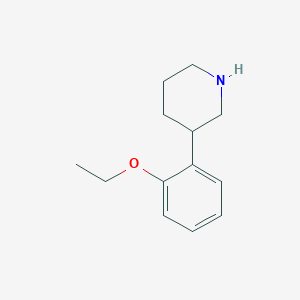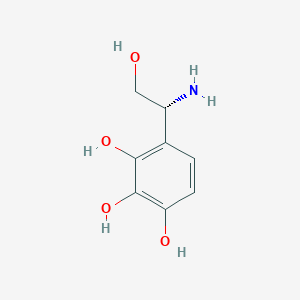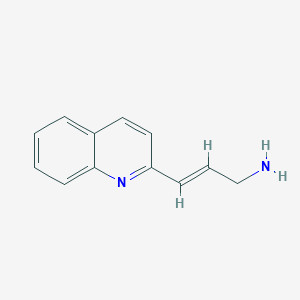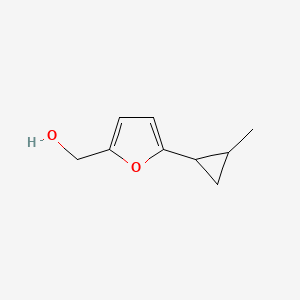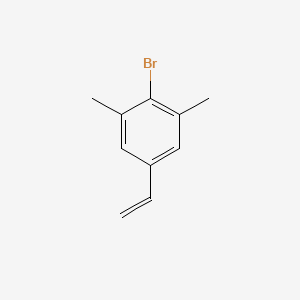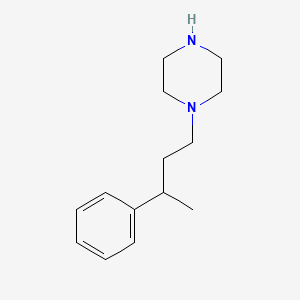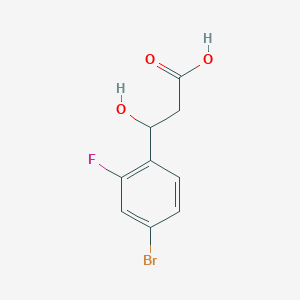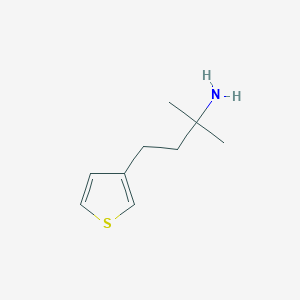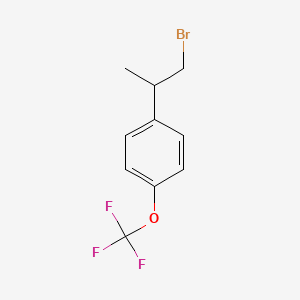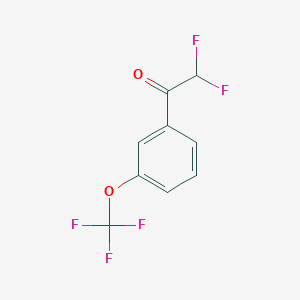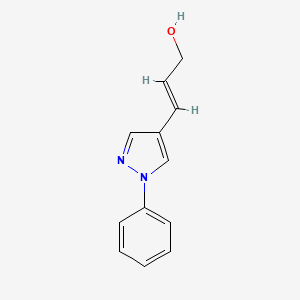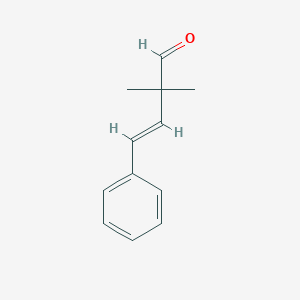
3-(2-(Thiophen-3-yl)ethyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Thiophen-3-yl)ethyl)azetidine is a heterocyclic compound that features both a thiophene ring and an azetidine ring The thiophene ring is a five-membered ring containing one sulfur atom, while the azetidine ring is a four-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-3-yl)ethyl)azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction, followed by the addition of the thiophene derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
3-(2-(Thiophen-3-yl)ethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: Both the thiophene and azetidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted thiophene and azetidine derivatives.
科学研究应用
3-(2-(Thiophen-3-yl)ethyl)azetidine has several applications in scientific research:
作用机制
The mechanism of action of 3-(2-(Thiophen-3-yl)ethyl)azetidine involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological receptors and enzymes, while the azetidine ring can form hydrogen bonds and other interactions with target molecules. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share similar structural features with 3-(2-(Thiophen-3-yl)ethyl)azetidine.
Azetidine Derivatives: Compounds such as 3-azetidinone and 3-(pyrazol-1-yl)azetidine are structurally similar and share some chemical properties.
Uniqueness
This compound is unique due to the combination of the thiophene and azetidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C9H13NS |
|---|---|
分子量 |
167.27 g/mol |
IUPAC 名称 |
3-(2-thiophen-3-ylethyl)azetidine |
InChI |
InChI=1S/C9H13NS/c1(2-9-5-10-6-9)8-3-4-11-7-8/h3-4,7,9-10H,1-2,5-6H2 |
InChI 键 |
YBWRXQJGEDKAHB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)CCC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


